Cas no 1538704-43-6 (2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE)

2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE 化学的及び物理的性質
名前と識別子
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- Carbonochloridic acid, 2-(1,1-dimethylethyl)-4-methylphenyl ester
- 2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE
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- MDL: MFCD24141129
- インチ: 1S/C12H15ClO2/c1-8-5-6-10(15-11(13)14)9(7-8)12(2,3)4/h5-7H,1-4H3
- InChIKey: IKPHRXGJRPJWJA-UHFFFAOYSA-N
- ほほえんだ: C(Cl)(OC1=CC=C(C)C=C1C(C)(C)C)=O
2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-281228-1.0g |
2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE |
1538704-43-6 | 95% | 1.0g |
$785.0 | 2023-03-01 | |
Enamine | EN300-281228-2.5g |
2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE |
1538704-43-6 | 95% | 2.5g |
$1539.0 | 2023-09-09 | |
Enamine | EN300-281228-5g |
2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE |
1538704-43-6 | 95% | 5g |
$2277.0 | 2023-09-09 | |
Enamine | EN300-281228-0.25g |
2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE |
1538704-43-6 | 95% | 0.25g |
$723.0 | 2023-09-09 | |
Enamine | EN300-281228-5.0g |
2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE |
1538704-43-6 | 95% | 5.0g |
$2277.0 | 2023-03-01 | |
Enamine | EN300-281228-0.5g |
2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE |
1538704-43-6 | 95% | 0.5g |
$754.0 | 2023-09-09 | |
Enamine | EN300-281228-10.0g |
2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE |
1538704-43-6 | 95% | 10.0g |
$3376.0 | 2023-03-01 | |
Enamine | EN300-281228-1g |
2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE |
1538704-43-6 | 95% | 1g |
$785.0 | 2023-09-09 | |
Enamine | EN300-281228-0.1g |
2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE |
1538704-43-6 | 95% | 0.1g |
$691.0 | 2023-09-09 | |
Enamine | EN300-281228-0.05g |
2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE |
1538704-43-6 | 95% | 0.05g |
$660.0 | 2023-09-09 |
2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATEに関する追加情報
2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE: A Comprehensive Overview of CAS No. 1538704-43-6
2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE (CAS No. 1538704-43-6) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structural features, which include a tert-butyl group and a methylphenyl moiety, making it an intriguing subject for both academic and industrial investigations.
The chemical structure of 2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE is defined by its molecular formula, C12H15ClO3. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the molecule. The chloroformate functional group, on the other hand, is a key feature that makes this compound highly reactive in various synthetic transformations. This combination of structural elements endows 2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE with a wide range of potential applications.
In the realm of chemical synthesis, 2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE has been utilized as an efficient reagent for the preparation of carbamates and urethanes. Recent studies have demonstrated its utility in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals. For instance, a 2021 study published in the Journal of Organic Chemistry highlighted the use of this compound in the synthesis of novel antiviral agents, showcasing its potential in drug discovery.
The reactivity of 2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE is primarily attributed to its chloroformate group, which can readily undergo nucleophilic substitution reactions. This property makes it an excellent coupling agent for the formation of carbamate linkages. In a recent study by researchers at the University of California, Berkeley, this compound was used to synthesize a series of carbamate derivatives with improved pharmacological properties. The resulting compounds exhibited enhanced solubility and bioavailability, making them promising candidates for further clinical evaluation.
Beyond its applications in pharmaceutical research, 2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE has also found use in materials science. Its ability to form stable carbamate linkages has led to its incorporation into polymer systems, where it can enhance the mechanical properties and thermal stability of the resulting materials. A 2020 study published in the Journal of Polymer Science: Part A: Polymer Chemistry reported the use of this compound in the development of high-performance polymers for use in aerospace and automotive industries.
The environmental impact and safety profile of 2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE are important considerations for its widespread use. Recent toxicological studies have shown that this compound exhibits low toxicity and minimal environmental impact when handled properly. However, it is essential to follow standard safety protocols during handling and storage to ensure safe usage.
In conclusion, 2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE (CAS No. 1538704-43-6) is a multifaceted organic compound with significant potential in various scientific and industrial applications. Its unique structural features and reactivity make it an invaluable tool for chemical synthesis, pharmaceutical research, and materials science. As ongoing research continues to uncover new applications and properties, this compound is likely to play an increasingly important role in advancing these fields.
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